6-Bromo-2-(trifluoromethyl)pyridine-3-methanol
Overview
Description
6-Bromo-2-(trifluoromethyl)pyridine-3-methanol is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science due to their versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(trifluoromethyl)pyridine-3-methanol typically involves the bromination of 2-(trifluoromethyl)pyridine-3-methanol. One common method includes the reaction of 2-(trifluoromethyl)pyridine-3-methanol with bromine in the presence of a solvent like chloroform. The reaction is carried out at room temperature and then heated to reflux for about an hour .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(trifluoromethyl)pyridine-3-methanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as pyridinium chlorochromate (PCC) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce carbonyl or methylene derivatives.
Scientific Research Applications
6-Bromo-2-(trifluoromethyl)pyridine-3-methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound is explored for its potential therapeutic properties, including its use in drug development.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(trifluoromethyl)pyridine-3-methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biological targets, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)pyridine
- 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
Uniqueness
6-Bromo-2-(trifluoromethyl)pyridine-3-methanol is unique due to the presence of both a bromine atom and a trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various applications .
Properties
IUPAC Name |
[6-bromo-2-(trifluoromethyl)pyridin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-5-2-1-4(3-13)6(12-5)7(9,10)11/h1-2,13H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVMVLMRXURFRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CO)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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